molecular formula C16H20N2O3 B2640169 2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide CAS No. 1396845-35-4

2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide

Cat. No. B2640169
CAS RN: 1396845-35-4
M. Wt: 288.347
InChI Key: KYMJJZPEPRJVDZ-UHFFFAOYSA-N
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Description

The compound “2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The molecule also contains a pyrrole ring, which is a heterocyclic aromatic organic compound .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzamide group would contribute to the planarity of the molecule, while the ethoxy and pyrrole groups could potentially introduce some steric hindrance .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in the formation of hydrogen bonds, affecting the compound’s solubility and boiling point .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Bobeldijk et al. (1990) discusses a high-yield synthesis method for a similar compound, (S)-BZM, which is a precursor for (S)-123I-IBZM, synthesized from 2,6-dimethoxybenzoic acid (Bobeldijk et al., 1990).

Dopamine Receptor Binding and Imaging

  • A paper by Brücke et al. (1988) highlights the in vitro binding properties of [125I]-IBZM, a similar compound, to dopamine D-2 receptors, which could be useful for in vivo imaging of these receptors (Brücke et al., 1988).

Neuroleptic Activity

  • Research by Iwanami Sumio et al. (1981) on a related compound discusses its neuroleptic activity, indicating potential applications in treating psychosis (Iwanami Sumio et al., 1981).

Derivatization and Structural Studies

  • A study by Ozaki et al. (1983) explores derivatizations of 2-ethoxycarbonylalkyl-1-substituted-4 (1H)-quinazolinones, providing insights into the structural modifications and properties of related compounds (Ozaki et al., 1983).

Pharmacokinetics and Toxicity Studies

  • Yang et al. (2008) conducted an acute intravenous injection toxicity study of IBZM and BZM in rats, offering valuable information on the safety profile of these compounds (Yang et al., 2008).

Potential for Imaging Melanoma Metastases

  • Maffioli et al. (1994) explored the use of a radiolabeled benzamide (IBZM) for the scintigraphic detection of melanoma metastases, suggesting a novel application in oncology (Maffioli et al., 1994).

Mechanism of Action

The mechanism of action would depend on the intended use of this compound. For instance, if this compound is intended to be a drug, the benzamide group is often involved in interactions with biological targets .

Future Directions

The future directions for this compound would depend on its intended application. If it’s a novel compound, further studies could be conducted to explore its potential uses .

properties

IUPAC Name

2-ethoxy-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-3-21-15-9-5-4-7-12(15)16(20)17-11-14(19)13-8-6-10-18(13)2/h4-10,14,19H,3,11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMJJZPEPRJVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC(C2=CC=CN2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide

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